molecular formula C20H20O6 B3029239 Cudraflavanone B CAS No. 597542-74-0

Cudraflavanone B

Cat. No.: B3029239
CAS No.: 597542-74-0
M. Wt: 356.4 g/mol
InChI Key: QMYILUYFNCCEPY-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Cudraflavanone B is typically isolated from natural sources, specifically the root bark of Cudrania tricuspidata . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound.

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Cudraflavanone B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.

    Reduction: Reduction reactions can affect the double bonds within the flavonoid skeleton.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the prenyl group attached to the flavonoid core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.

Scientific Research Applications

Cudraflavanone B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYILUYFNCCEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the anti-inflammatory effects of Cudraflavanone B and how does it work at the molecular level?

A1: this compound, a prenylated flavanone found in the root bark of Cudrania tricuspidata, exhibits potent anti-inflammatory activity. Research has shown that it can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in both RAW264.7 macrophages and BV2 microglia [, ]. This effect is attributed to its ability to downregulate the NF-κB and ERK MAPK signaling pathways, key regulators of inflammation. Specifically, this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory mediators [, ]. Furthermore, it also inhibits the phosphorylation of ERK1/2, another critical component of the inflammatory cascade [, ].

Q2: Does this compound exhibit any antifungal activity?

A2: Yes, this compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated antifungal activity against various fungal species, including Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans []. While its mechanism of action against these fungi is not fully elucidated, its antifungal properties highlight its potential as a lead compound for developing novel antifungal agents.

Q3: Are there any structural analogs of this compound that show similar biological activity?

A3: Research suggests that the presence of specific structural features in this compound contributes to its biological activity. For instance, the prenyl group at the C-6 position appears to be crucial for its anti-inflammatory effects. Studies using other compounds from Cudrania tricuspidata have shown that those with prenyl groups, such as Steppogenin and Cudraflavone C, also exhibit strong anti-inflammatory effects []. This suggests that the prenyl group may play a role in target binding or enhance the molecule's ability to interact with cell membranes. Further studies exploring structure-activity relationships are needed to confirm the importance of specific structural features for this compound's biological activity.

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